molecular formula C16H13N3O3S B7713714 (5E)-3-acetyl-2-imino-5-[(7-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazolidin-4-one

(5E)-3-acetyl-2-imino-5-[(7-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazolidin-4-one

Cat. No.: B7713714
M. Wt: 327.4 g/mol
InChI Key: RMCQSAVULQTLFU-VPLROYGOSA-N
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Description

(5E)-3-acetyl-2-imino-5-[(7-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone family These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Properties

IUPAC Name

(5E)-3-acetyl-2-imino-5-[(7-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-8-3-4-10-6-11(14(21)18-12(10)5-8)7-13-15(22)19(9(2)20)16(17)23-13/h3-7,17H,1-2H3,(H,18,21)/b13-7+,17-16?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCQSAVULQTLFU-VPLROYGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)C=C3C(=O)N(C(=N)S3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)/C=C/3\C(=O)N(C(=N)S3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-acetyl-2-imino-5-[(7-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazolidin-4-one typically involves the condensation of a thiazolidinone derivative with a quinoline aldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-acetyl-2-imino-5-[(7-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-3-acetyl-2-imino-5-[(7-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The thiazolidinone ring can inhibit enzymes such as kinases, which play a role in cell signaling pathways. These interactions can lead to the inhibition of cancer cell growth and the induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Quinoline derivatives: Widely studied for their antimalarial and anticancer activities.

Uniqueness

(5E)-3-acetyl-2-imino-5-[(7-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazolidin-4-one is unique due to its combined thiazolidinone and quinoline structures, which confer a broad spectrum of biological activities. This dual functionality makes it a promising candidate for drug development and other scientific research applications.

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